Hexane-1,6-diamine;nonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,6-diamine;nonanedioic acid is a compound formed by the combination of hexane-1,6-diamine and nonanedioic acidIt is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups This compound is commonly used in the production of polymers, particularly nylon 66, through a condensation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile (NC(CH₂)₄CN) in the presence of ammonia and catalysts such as cobalt and iron . The reaction is conducted on molten adiponitrile diluted with ammonia, yielding hexane-1,6-diamine along with some side products like 1,2-diaminocyclohexane and hexamethyleneimine . An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexane-1,6-diamine itself as the solvent, operating without ammonia and at lower pressure and temperature .
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid or by the oxidation of cycloheptanone . Industrially, it is produced by the oxidation of oleic acid using potassium permanganate or nitric acid .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,6-diamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with dicarboxylic acids like nonanedioic acid to form polyamides such as nylon 66.
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Hexane-1,6-diamine can be oxidized to form corresponding nitriles or reduced to form primary amines.
Common Reagents and Conditions
Condensation: Typically involves heating hexane-1,6-diamine with nonanedioic acid under pressure at around 350°C.
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using catalysts like Raney nickel.
Major Products
Nylon 66: Formed by the condensation of hexane-1,6-diamine with nonanedioic acid.
Hexamethylene diisocyanate: Produced from hexane-1,6-diamine by phosgenation.
Scientific Research Applications
Hexane-1,6-diamine;nonanedioic acid has several applications in scientific research and industry:
Polymer Production: Used in the synthesis of nylon 66, which is widely used in textiles, automotive parts, and industrial applications.
Epoxy Resins: Acts as a cross-linking agent in the production of epoxy resins.
Polyurethane Production: Hexamethylene diisocyanate, derived from hexane-1,6-diamine, is used in the production of polyurethane.
Biomedical Applications: Nonanedioic acid is used in dermatology for the treatment of acne and rosacea due to its antibacterial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of hexane-1,6-diamine;nonanedioic acid primarily involves the formation of polyamides through condensation reactions. The amine groups of hexane-1,6-diamine react with the carboxylic acid groups of nonanedioic acid, resulting in the formation of amide bonds and the release of water molecules . This process leads to the formation of long polymer chains, which are the basis of materials like nylon 66 .
Comparison with Similar Compounds
Hexane-1,6-diamine is similar to other alkanediamines such as:
Pentylamine: A shorter chain diamine with similar reactivity but different physical properties.
Cadaverine: A naturally occurring diamine with a similar structure but different biological roles.
Methylhexanamine: A structurally related compound with different industrial applications.
Nonanedioic acid is similar to other dicarboxylic acids such as:
Adipic Acid: A six-carbon dicarboxylic acid used in the production of nylon 66.
Sebacic Acid: A ten-carbon dicarboxylic acid used in the production of plasticizers and lubricants.
Hexane-1,6-diamine;nonanedioic acid is unique due to its specific combination of diamine and dicarboxylic acid, making it particularly suitable for the production of high-performance polymers like nylon 66 .
Properties
CAS No. |
38775-37-0 |
---|---|
Molecular Formula |
C15H32N2O4 |
Molecular Weight |
304.43 g/mol |
IUPAC Name |
hexane-1,6-diamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C6H16N2/c10-8(11)6-4-2-1-3-5-7-9(12)13;7-5-3-1-2-4-6-8/h1-7H2,(H,10,11)(H,12,13);1-8H2 |
InChI Key |
LQNCHIQVPSEFRS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CCCN)CCN |
Related CAS |
27136-65-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.